Comparative Carcinogenicity: 5-Phenyl-2-pyridinamine vs. 4-Aminobiphenyl in Neonatal B6C3F1 Mouse Model
In a direct head-to-head comparison, 5-phenyl-2-pyridinamine (2-APP) produced no treatment-related neoplastic lesions in the neonatal male B6C3F1 mouse at 9 and 12 months, whereas the structurally similar comparator 4-aminobiphenyl (4-ABP) was strongly carcinogenic and induced a high incidence of multiple hepatocellular adenomas and carcinomas [1]. Both compounds were administered intraperitoneally at maximum tolerated dose and MTD/2 on days 1, 8, 15, and 22 after birth [1].
| Evidence Dimension | Carcinogenicity (tumor induction in neonatal male B6C3F1 mouse) |
|---|---|
| Target Compound Data | No treatment-related neoplastic lesions observed at 9 and 12 months post-administration |
| Comparator Or Baseline | 4-Aminobiphenyl (4-ABP): high incidence of multiple hepatocellular adenomas and carcinomas |
| Quantified Difference | Target compound: 0% incidence of treatment-related neoplastic lesions; Comparator: strong carcinogenicity with high tumor incidence |
| Conditions | Neonatal male B6C3F1 mouse; intraperitoneal administration at MTD and MTD/2 on days 1, 8, 15, and 22 after birth; histopathological examination at 9 and 12 months |
Why This Matters
This direct evidence demonstrates that 5-phenyl-2-pyridinamine cannot be substituted with 4-aminobiphenyl in toxicology studies or carcinogenicity research, as the two compounds exhibit fundamentally different tumorigenic profiles despite structural similarity.
- [1] Dooley KL, Von Tungeln LS, Bucci T, Fu PP, Kadlubar FF. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Cancer Lett. 1988;41(1):99-103. View Source
